(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, aryl halides as well as aromatic and saturated heterocycles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
Target of Action
It is known that imidazole-based compounds, which this compound is a part of, have a wide range of uses in medicinal chemistry . They exhibit various pharmacological activities and can show antibacterial activities against various microorganisms .
Mode of Action
For instance, the deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .
Biochemical Pathways
Imidazole-based compounds are known to interact with a variety of biochemical pathways due to their wide range of chemical and biological activities .
Pharmacokinetics
Imidazole compounds are known to be highly polar compounds with a dipole moment of 361 and are completely soluble in water . These properties could potentially influence the compound’s bioavailability.
Result of Action
Imidazole-based compounds are known to exhibit various pharmacological activities, including antibacterial activities .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-17(14(2)11-13)22-10-9-20-16-6-4-3-5-15(16)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSBOJCPOPFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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